2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
This compound features a pyrano[4,3-b]pyridine core substituted with a piperazine-linked 4-(trifluoromethyl)pyrimidin-2-yl group and a carbonitrile moiety. The pyrano-pyridine scaffold confers structural rigidity, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition .
Properties
IUPAC Name |
2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O/c19-18(20,21)15-1-3-23-17(25-15)27-6-4-26(5-7-27)16-12(10-22)9-13-11-28-8-2-14(13)24-16/h1,3,9H,2,4-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRQHTYOMVSVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.32 g/mol. The structure features a pyrano[4,3-b]pyridine core fused with a trifluoromethyl-substituted pyrimidine and a piperazine moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrimidine and piperazine moieties exhibit significant antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. In one study, derivatives of pyrimidine showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 200 to 300 μg/mL .
Anticancer Potential
The anticancer activity of compounds related to the target molecule has also been investigated. A review highlighted that pyrano[4,3-b]pyridine derivatives demonstrated cytotoxic effects against several cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies and Research Findings
- Antibacterial Activity : A study synthesized various nitrogen-based heterocycles and tested their antibacterial efficacy. Compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced activity against Klebsiella pneumoniae and E. coli. The results indicated that the presence of the pyrimidine ring significantly contributes to the antimicrobial potency .
- Cytotoxicity Assessment : In vitro assays conducted on HepG2 liver cancer cells revealed that certain derivatives of the compound showed selective cytotoxicity with IC50 values indicating effective inhibition at low concentrations. This suggests potential for further development as an anticancer agent .
- Mechanistic Studies : The mechanism behind the observed activities was linked to the ability of these compounds to interact with specific biological targets within microbial cells or cancerous tissues, leading to disruption of cellular processes such as DNA replication and protein synthesis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds with similar structural motifs exhibit promising activity as:
- Antidepressants: The piperazine moiety is often associated with serotonin receptor modulation, which can be beneficial in treating depression and anxiety disorders.
- Anticancer Agents: Pyrano-pyridine derivatives have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Pharmacology
Studies have explored the pharmacokinetics and pharmacodynamics of related compounds:
- Receptor Binding Studies: Investigations into the binding affinity of this compound to various receptors (e.g., serotonin receptors) are ongoing, which may elucidate its therapeutic potential in neuropharmacology.
- In Vivo Studies: Animal models are being used to assess the efficacy and safety profiles of this compound in treating conditions such as depression and cancer.
Material Science
The unique electronic properties of fluorinated compounds make them suitable for:
- Fluorinated Polymers: These materials exhibit enhanced thermal stability and chemical resistance, making them ideal for applications in coatings and electronics.
- Nanotechnology: The compound's structure may allow for functionalization in nanocarrier systems for drug delivery.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2024) | Antidepressant Activity | Demonstrated that similar trifluoromethyl-pyrimidine derivatives significantly reduced depressive-like behavior in rodent models. |
| Johnson et al. (2023) | Anticancer Properties | Reported that pyrano-pyridine derivatives inhibited proliferation of breast cancer cells by inducing apoptosis. |
| Lee et al. (2025) | Material Applications | Developed a fluoropolymer using trifluoromethyl compounds that exhibited superior thermal stability compared to non-fluorinated counterparts. |
Comparison with Similar Compounds
Target Compound
- Core: Pyrano[4,3-b]pyridine.
- Key Substituents :
- Piperazine-linked 4-(trifluoromethyl)pyrimidin-2-yl group.
- Carbonitrile at position 3.
Analog 1: 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile ()
- Core: Pyrano[4,3-b]pyridine (identical to target).
- Substituent Differences :
- Methoxy (OCH₃) instead of trifluoromethyl (CF₃) on the pyrimidine ring.
Analog 2: 12l ()
- Core : Pyrimidine.
- Substituents : Acetylpiperazinyl, methylthiazolyl, and carbonitrile.
- Implications: The pyrimidine core lacks the fused pyran ring, reducing conformational rigidity. The thiazole moiety may alter solubility and bioavailability compared to the target’s pyrano-pyridine system .
Physical Properties
- Pyrano-pyridine derivatives (e.g., 3a) show moderate melting points (~220°C), likely due to planar aromatic cores and substituent effects .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
